![molecular formula C10H8N4O2 B14876603 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B14876603.png)
2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microbial pathogens or cancer cells. The compound can interfere with DNA synthesis and repair, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidine-4-carboxylic acid.
2-Aminopyrazine: Another precursor used in the synthesis.
Pyrimidine derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its combined pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design .
Properties
Molecular Formula |
C10H8N4O2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-methyl-6-pyrazin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-6-13-7(4-8(14-6)10(15)16)9-5-11-2-3-12-9/h2-5H,1H3,(H,15,16) |
InChI Key |
WMDWPPNIZSWYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
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